molecular formula C14H13NO3 B3056632 phenyl N-benzyloxycarbamate CAS No. 730-18-7

phenyl N-benzyloxycarbamate

Cat. No. B3056632
CAS RN: 730-18-7
M. Wt: 243.26 g/mol
InChI Key: XHARTMBSCUKJQJ-UHFFFAOYSA-N
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Description

Phenyl N-benzyloxycarbamate is an organic compound that is used in various chemical reactions . It is also known as Benzyl carbamate and has a molecular formula of C8H9NO2 . It is a white solid with a disagreeable odor .


Synthesis Analysis

Phenyl N-benzyloxycarbamate can be synthesized by the reaction of chloroformic acid benzyl ester with ammonia . The reaction mixture is stirred vigorously and left at room temperature for 30 minutes. The precipitate is then filtered, washed, and dried to obtain the product .


Molecular Structure Analysis

The molecular structure of phenyl N-benzyloxycarbamate consists of a phenyl group attached to a carbamate group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .


Chemical Reactions Analysis

Phenyl N-benzyloxycarbamate can react with a variety of stabilized carbon nucleophiles to give functionalized protected hydroxamic acids . The O-protected hydroxamate intermediates can be further alkylated with halides to access a variety of potential metal binding hosts .


Physical And Chemical Properties Analysis

Phenyl N-benzyloxycarbamate has a melting point of 86-89 °C and a boiling point of 273.17°C . It has a density of 1.2023 and a refractive index of 1.5810 . It is soluble in chloroform and methanol, but insoluble in water .

Scientific Research Applications

Mass Spectrometry Studies

Phenyl N-benzyloxycarbamate plays a significant role in the field of mass spectrometry. Yao et al. (2015) investigated the gas-phase chemistry of deprotonated benzyl N-phenylcarbamates using electrospray ionization tandem mass spectrometry. They discovered specific losses of substituted phenylcarbinol and benzaldehyde from the precursor ion, derived from competitive proton and hydride transfer reactions. This research enhances the understanding of ion-neutral complex-mediated reactions in mass spectrometry, demonstrating the importance of phenyl N-benzyloxycarbamate in this field (Yao et al., 2015).

Plant Metabolism Research

In plant biology, the effects of N-phenyl carbamates, a class that includes phenyl N-benzyloxycarbamate, are noteworthy. Yemets et al. (2003) studied isopropyl‐N‐phenyl carbamate resistant lines of Nicotiana species to understand the mechanism of action on plant cells. They found that carbamates affect plant microtubule organizing centres, which are crucial for cell division and growth. This research underscores the potential of phenyl N-benzyloxycarbamate in studying plant metabolism and cellular processes (Yemets et al., 2003).

Pharmaceutical Applications

Phenyl N-benzyloxycarbamate's derivatives have pharmaceutical applications. Thomsen and Bundgaard (1993) explored phenyl carbamate esters as prodrug forms to protect phenolic drugs against first-pass metabolism. Their study highlighted the stability of these carbamates in different biological media and their specific base-catalyzed cyclization, releasing the parent phenol. This research is pivotal for the development of effective pharmaceuticals, demonstrating the utility of phenyl N-benzyloxycarbamate derivatives in enhancing drug stability and efficacy (Thomsen & Bundgaard, 1993).

Nanotechnology

In nanotechnology, derivatives of phenyl N-benzyloxycarbamate are used to fabricate nanomaterials. Li et al. (2002) synthesized a compound using benzyl N-phenylcarbamate derivatives and created Europium complex nanowires. These nanowires exhibited longer luminescence lifetimes compared to their powder counterparts, showcasing the potential of phenyl N-benzyloxycarbamate in the development of advanced materials for technological applications (Li et al., 2002).

Sensor Technology

In sensor technology, phenyl N-benzyloxycarbamate derivatives have been employed in the development of sensitive detection systems. Della Pelle et al. (2018) developed an electrochemical screening assay using nano carbon black-based sensors for detecting phenyl carbamates in grain samples. Their work demonstrated the efficacy of phenyl carbamate-based sensors in food safety and environmental monitoring (Della Pelle et al., 2018).

Safety and Hazards

While specific safety and hazard information for phenyl N-benzyloxycarbamate is not available, similar compounds like N-Phenylsuccinimide and N-Phenylbenzylamine have been studied. They are classified as skin irritants and serious eye irritants .

Future Directions

Phenyl N-benzyloxycarbamate and similar compounds have potential applications in therapeutic, diagnostic, and separation chemistry . They can be used as chelators of hard metal ions such as Fe (III) . Therefore, the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

phenyl N-phenylmethoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(18-13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHARTMBSCUKJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469939
Record name phenyl N-benzyloxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-benzyloxycarbamate

CAS RN

730-18-7
Record name phenyl N-benzyloxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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